molecular formula C20H26ClF3N4O3S B2399130 N-[1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine CAS No. 1025625-73-3

N-[1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

Cat. No.: B2399130
CAS No.: 1025625-73-3
M. Wt: 494.96
InChI Key: UEXQYFZZCQJFAT-QQXSKIMKSA-N
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Description

N-[1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine is a structurally complex molecule featuring:

  • A bicyclo[2.2.1]heptanylidene core with 7,7-dimethyl substituents, conferring rigidity and hydrophobicity.
  • A piperazine-sulfonylmethyl linker, which may enhance solubility and enable interactions with biological targets.

Properties

IUPAC Name

N-[1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClF3N4O3S/c1-18(2)13-3-4-19(18,16(10-13)26-29)12-32(30,31)28-7-5-27(6-8-28)17-15(21)9-14(11-25-17)20(22,23)24/h9,11,13,29H,3-8,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXQYFZZCQJFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)CS(=O)(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarity Analysis

Using cheminformatics tools like Morgan fingerprints and Tanimoto similarity coefficients (commonly employed in virtual screening ), the target compound shares key features with the following analogs:

Compound Name / CAS No. Core Structure Substituents Molecular Weight Key Differences from Target Compound
Target Compound Bicyclo[2.2.1]heptanylidene Piperazine-sulfonylmethyl, 3-Cl-5-CF3-pyridinyl ~556.83 (calc.) Reference
N-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)phenyl)-1,1,1-trifluoromethanesulfonamide Phenyl-piperazine Trifluoromethanesulfonamide, dual trifluoromethyl groups 556.83 Aromatic phenyl vs. bicyclo core; additional CF3
1005131-00-9 Bicyclo[2.2.1]heptanyl Piperazine-carbothioamide, furan-2-carbonyl Not reported Thioamide vs. sulfonylmethyl; furan substituent

Key Observations :

  • The bicycloheptanylidene core provides steric bulk compared to phenyl-based analogs, which may influence binding pocket compatibility .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and chloro substituents increase logP values compared to non-halogenated analogs, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., sulfonylmethyl vs. carbothioamide) can lead to significant activity differences, as per the "activity cliffs" concept .
  • Inhibition Potential: While direct Ki/IC50 data for the target compound is unavailable, the Cheng-Prusoff equation (relating IC50 to Ki ) highlights the importance of structural optimization for potency.

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